4-(Boc-氨基)-1-Fmoc-哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

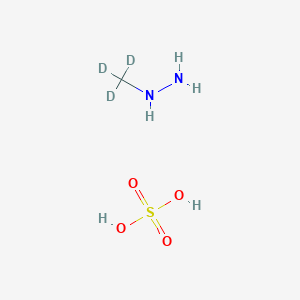

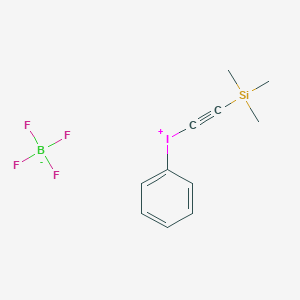

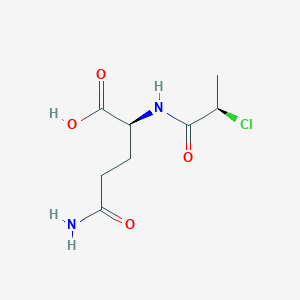

4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic acid is a derivative of piperidine featuring both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (t-butyloxycarbonyl) protecting groups. These groups are commonly used in peptide synthesis to protect the amine functionalities during the coupling of amino acid residues. The presence of both Fmoc and Boc on the same molecule suggests its utility in solid-phase peptide synthesis (SPPS), where it can be used to introduce conformational constraints and orthogonal protection strategies .

Synthesis Analysis

The synthesis of related amino acids with Fmoc and Boc protection has been reported in the literature. For instance, the preparation of (2S,4S)- and (2S,4R)-4-aminopipecolic acids involved the synthesis from enantiopure ethyl piperidine-2-carboxylate with the introduction of the side-chain amino group by reductive amination, followed by protection and deprotection steps . Similarly, the synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid was achieved from Boc-Ser-OH with an overall yield of over 40%, demonstrating the feasibility of incorporating both Fmoc and Boc groups into amino acids for SPPS .

Molecular Structure Analysis

The molecular structure of 4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic acid would be characterized by the presence of the piperidine ring, a secondary amine protected by the Boc group, and the carboxylic acid moiety protected by the Fmoc group. The steric hindrance and electronic properties of these protecting groups can influence the reactivity and conformation of the amino acid during peptide synthesis .

Chemical Reactions Analysis

In the context of SPPS, the Fmoc group can be removed by base-induced cleavage, while the Boc group can be removed by acidolysis. This orthogonal protection allows for selective deprotection and coupling reactions during the synthesis of peptides. The incorporation of Fmoc- and Boc-protected amino acids into peptides has been demonstrated, and their compatibility in SPPS has been established .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic acid would be influenced by the protecting groups. The Fmoc group imparts hydrophobicity and aromaticity, which can promote self-assembly and influence the solubility of the compound. The Boc group, being tert-butyloxycarbonyl, adds steric bulk and affects the overall polarity of the molecule. These properties are crucial for the solubility and reactivity of the amino acid in different solvents and during peptide synthesis .

科学研究应用

化学和物理化学研究

自旋标记氨基酸TOAC虽然不是直接的4-(Boc-氨基)-1-Fmoc-哌啶-4-羧酸,但为研究中特殊氨基酸的重要性提供了见解。作为一种顺磁氨基酸,TOAC通过EPR光谱和其他物理技术促进了对肽背骨动力学和二级结构的分析。其使用对研究肽与膜、蛋白质和核酸的相互作用至关重要,突显了改性氨基酸在理解生物机制中的实用性(Schreier et al., 2012)。

生物催化剂抑制

对羧酸的研究,包括它们对微生物如大肠杆菌和酿酒酵母的抑制效应,突显了类似4-(Boc-氨基)-1-Fmoc-哌啶-4-羧酸等羧酸衍生物在生物技术应用中的相关性。了解这些酸的抑制机制可以促进开发更强健的微生物菌株用于工业应用(Jarboe et al., 2013)。

肽药物和杂质

合成肽,可能涉及类似4-(Boc-氨基)-1-Fmoc-哌啶-4-羧酸的化合物,在肽药物的开发中发挥着重要作用。了解与肽合成相关的杂质对确保肽药物的疗效和安全至关重要。这一知识对于新治疗药物的开发阶段和现有治疗方法的质量控制都至关重要(D'Hondt et al., 2014)。

电化学生物传感器

基于新型化合物如二茂铁硼酸衍生物的电化学生物传感器的发展展示了4-(Boc-氨基)-1-Fmoc-哌啶-4-羧酸在创建用于生物和化学分析物的敏感和选择性传感器方面的潜力。这种生物传感器的应用范围从葡萄糖监测到检测各种疾病的生物标志物,突显了化学改性氨基酸在生物传感技术中的多功能性(Wang et al., 2014)。

羧酸的液-液萃取

通过液-液萃取(LLX)技术从水溶液中分离和纯化羧酸对于生产基于生物的塑料和其他生物可再生化学品至关重要。对LLX羧酸的溶剂开发的研究,包括对离子液体和氮基萃取剂的研究,展示了类似4-(Boc-氨基)-1-Fmoc-哌啶-4-羧酸在工业分离过程和更可持续化学生产方法的发展中的相关性(Sprakel & Schuur, 2019)。

安全和危害

未来方向

The use of Boc and Fmoc groups in peptide synthesis is well-established, and their use in the synthesis of complex molecules like 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid will continue to be important in the field of peptide synthesis . Future research may focus on improving the efficiency of these processes, developing greener synthesis methods, and exploring new applications for these types of compounds .

属性

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6/c1-25(2,3)34-23(31)27-26(22(29)30)12-14-28(15-13-26)24(32)33-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21H,12-16H2,1-3H3,(H,27,31)(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJZHFAOEGNFGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid | |

CAS RN |

368866-07-3 |

Source

|

| Record name | 1-(9H-Fluoren-9-ylmethyl) 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1,4-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368866-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)

![7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B140135.png)

![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)

![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)